

An In-depth Technical Guide to 9-Carboxymethoxymethylguanine (CMMG)

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Compound of Interest

Compound Name: 9-Carboxymethoxymethylguanine

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Abstract

9-Carboxymethoxymethylguanine (CMMG), the principal metabolite of the widely used antiviral drug acyclovir, has garnered significant attention due to its association with neurotoxic side effects, particularly in patients with compromised renal function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of CMMG. It details established analytical methodologies for its quantification in biological matrices and outlines its metabolic pathway. This document is intended to serve as a critical resource for researchers, clinicians, and professionals in drug development, offering a consolidated repository of technical data and experimental protocols to facilitate further investigation into the pharmacology and toxicology of this important metabolite.

Chemical Structure and Physicochemical Properties

9-Carboxymethoxymethylguanine (IUPAC Name: 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid) is a purine derivative and the major metabolite of acyclovir.^{[1][2]} Its chemical structure consists of a guanine base linked to a carboxymethoxyethyl group at the N9 position.

Chemical Structure:

Metabolic conversion of Acyclovir to CMMG.

Experimental Protocols

Accurate quantification of CMMG in biological samples is essential for therapeutic drug monitoring and toxicological assessment. High-performance liquid chromatography (HPLC) with UV or fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Quantification of CMMG in Human Serum by HPLC

This section details a reversed-phase ion-pair HPLC method with fluorescence detection for the simultaneous determination of acyclovir and CMMG. [3] 4.1.1. Sample Preparation (Solid-Phase Extraction)

- Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
- Load the serum or urine sample onto the SPE cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute acyclovir and CMMG with an appropriate organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.

4.1.2. HPLC Instrumentation and Conditions

Parameter	Condition
Column	C18 reversed-phase column
Mobile Phase	18% acetonitrile, 5 mM dodecyl sulphate, 30 mM phosphate buffer, pH 2.1
Flow Rate	1.0 mL/min (typical)
Detection	Fluorescence
Excitation Wavelength	285 nm
Emission Wavelength	380 nm
Detection Limits	Plasma: 0.26 µM; Urine: 1.3 µM

Quantification of CMMG in Human Serum by LC-MS/MS

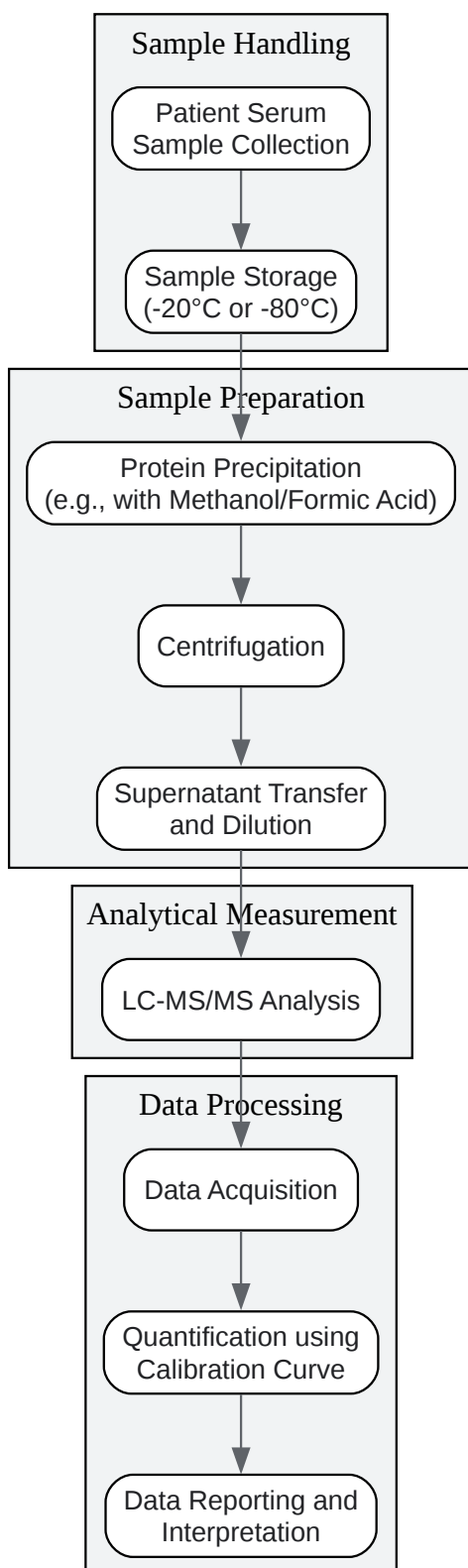
This section describes a rapid and sensitive LC-MS/MS method for the simultaneous analysis of acyclovir and CMMG in human serum. [4][5] 4.2.1. Sample Preparation (Protein Precipitation)

- To 50 µL of serum sample, add 150 µL of a cold internal standard solution in methanol containing 1% formic acid. [4]2. Vortex the mixture briefly to precipitate proteins.
- Centrifuge at 15,000 x g for 5 minutes at 10°C. [4]4. Transfer 100 µL of the supernatant to a 96-well plate.
- Dilute the supernatant with 100 µL of 1% formic acid in water.
- Mix for 10 minutes before injection into the LC-MS/MS system. [4] 4.2.2. LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC Column	Biphenyl column (e.g., Kinetex 2.6 μm , 100 x 2.1 mm) or C18 column (e.g., Luna Omega 1.6 μm , 2.1 x 150 mm)
Mobile Phase A	10 mM ammonium acetate, pH 6.8 or 2 mM ammonium acetate with 0.1% formic acid in 5% acetonitrile
Mobile Phase B	Methanol or 2 mM ammonium acetate with 0.1% formic acid in 95% acetonitrile
Flow Rate	0.5 mL/min
Injection Volume	2 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification	0.156 $\mu\text{mol/L}$ or 0.05 mg/L

Experimental Workflow for CMMG Quantification

The following diagram illustrates a typical workflow for the quantification of CMMG in clinical research, from sample collection to data analysis.



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Workflow for CMMG quantification in serum.

Conclusion

9-Carboxymethoxymethylguanine is a clinically significant metabolite of acyclovir, with a well-established role in the neurotoxicity associated with the parent drug. Understanding its chemical properties, metabolic pathway, and methods for its quantification is paramount for ensuring the safe and effective use of acyclovir, particularly in vulnerable patient populations. This technical guide provides a foundational resource for researchers and clinicians, compiling essential data and protocols to support ongoing research and clinical monitoring of CMMG. Further studies into the precise molecular mechanisms of CMMG-induced neurotoxicity are warranted to develop potential mitigating strategies.

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